molecular formula C12H11NO B2722384 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile CAS No. 1094320-77-0

3-Cyclopropyl-3-oxo-2-phenylpropanenitrile

Cat. No. B2722384
CAS RN: 1094320-77-0
M. Wt: 185.226
InChI Key: GCPGTXSZKXJMSM-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-3-oxo-2-phenylpropanenitrile” is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.22 . It is typically in liquid form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H15NO/c15-10-13 (11-6-2-1-3-7-11)14 (16)12-8-4-5-9-12/h1-3,6-7,12-13H,4-5,8-9H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available data .

Scientific Research Applications

Catalytic Cycloaddition Reactions

Cyclopropyl phenyl ketones, closely related to 3-Cyclopropyl-3-oxo-2-phenylpropanenitrile, have been used in nickel-catalyzed cycloaddition reactions. These reactions yield cyclopentane compounds with two carbonyl substituents at the 1,3-position, showcasing the utility of cyclopropyl-containing compounds in constructing complex molecular architectures (Ogoshi, Nagata, & Kurosawa, 2006).

Oxidative Cyclizations

The oxidative cyclization of 3-oxopropanenitriles, which share a functional group similarity with this compound, using manganese(III) acetate has led to the synthesis of 4,5-dihydrofuran-3-carbonitriles. This process demonstrates the potential of such compounds in creating heterocyclic structures, which are valuable in various chemical and pharmaceutical applications (Yılmaz, Uzunalioğlu, & Pekel, 2005).

Metal Carbenoid Reactions

Compounds like this compound are explored in the context of metal carbenoid reactions derived from cyclopropenes. These studies focus on cyclopropanation and C-H insertion reactions, which are crucial for constructing cyclic compounds and functionalizing molecules. This research underscores the reactivity of cyclopropyl groups in the presence of transition metal catalysts and their role in synthetic organic chemistry (Archambeau, Miege, Meyer, & Cossy, 2015).

Synthetic Methodologies

Research into 3,3-Disubstituted oxindoles, which share structural motifs with this compound, has led to the development of catalytic enantioselective syntheses. These methodologies are pivotal for producing compounds with significant biological activity, illustrating the broader applicability of cyclopropyl-containing compounds in creating pharmacologically relevant structures (Cao, Zhou, & Zhou, 2018).

Lewis Acid-Catalyzed Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes, akin to the structure of this compound, has been employed in synthesizing compounds with potential therapeutic applications. This method highlights the strategic use of cyclopropyl groups in facilitating ring-opening reactions under mild conditions, contributing to the field of medicinal chemistry (Lifchits & Charette, 2008).

Safety and Hazards

The safety information available indicates that “3-Cyclopropyl-3-oxo-2-phenylpropanenitrile” is potentially dangerous. The GHS pictograms indicate a serious health hazard . The hazard statements include H301, H311, and H331, which refer to toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-cyclopropyl-3-oxo-2-phenylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-11(12(14)10-6-7-10)9-4-2-1-3-5-9/h1-5,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPGTXSZKXJMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094320-77-0
Record name 3-cyclopropyl-3-oxo-2-phenylpropanenitrile
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